molecular formula C11H11NO2 B1338543 1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 204919-54-0

1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1338543
CAS No.: 204919-54-0
M. Wt: 189.21 g/mol
InChI Key: GUAVXCSZSKSTBL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indole-2-carboxylic acid (CAS: 204919-54-0) is a substituted indole derivative with a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.22 g/mol . Its structure features a methyl group at the 1-position (N-methyl) and another at the 3-position of the indole ring, alongside a carboxylic acid group at the 2-position. This substitution pattern significantly influences its electronic properties, solubility, and reactivity. The compound is primarily used in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules, such as receptor antagonists or enzyme inhibitors .

Preparation Methods

Key Preparation Methods

Hemetsberger–Knittel Indole Synthesis Route

One advanced method to prepare indole-2-carboxylate derivatives, which can be adapted for 1,3-dimethyl-1H-indole-2-carboxylic acid, is the Hemetsberger–Knittel synthesis. This involves:

  • Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde to form methyl-2-azidocinnamate.
  • Thermolysis of the azide intermediate to induce cyclization, forming the indole-2-carboxylate core.
  • Subsequent electrophilic cyclization to complete the indole ring system.

Detailed Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Knoevenagel condensation Methyl 2-azidoacetate + substituted benzaldehyde, reflux in ethanol 60–75 Critical for azidocinnamate formation
Thermolysis and cyclization Heating at 150–180°C under inert atmosphere 50–70 Forms indole-2-carboxylate intermediate
Methylation (N-1 and C-3) Methyl iodide or dimethyl sulfate, base (e.g., K₂CO₃), DMF solvent 70–85 Selective methylation achieved
Carboxylation at C-2 Directed lithiation with n-BuLi, CO₂ bubbling, acidic workup 55–75 Introduces carboxylic acid group
Purification Recrystallization (DMF/acetic acid), chromatography >95 purity Confirmed by HPLC and NMR

Analytical Validation of the Product

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm methyl group positions and carboxylic acid presence. Characteristic chemical shifts include deshielding at C-2 due to the acid group.
  • X-ray Crystallography : Confirms molecular structure, bond lengths, and substituent positions.
  • HPLC and Mass Spectrometry : Purity >95% and molecular weight confirmation.
  • Melting Point : Typically between 140–210°C, consistent with indole-carboxylic acid derivatives.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Hemetsberger–Knittel Synthesis Knoevenagel condensation, thermolysis, cyclization High regioselectivity, adaptable Requires azide intermediates, thermal control
Fischer Indole Synthesis Phenylhydrazine + ketone, methylation, carboxylation Well-established, scalable Multi-step, may require protection/deprotection
Formylation and Condensation Formylation, condensation, methylation Direct functionalization Sensitive to reaction conditions

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization to form esters or amides. For example:

  • Esterification : Reaction with ethanol in the presence of thionyl chloride (SOCl₂) generates ethyl 1,3-dimethyl-1H-indole-2-carboxylate .

  • Amidation : Coupling with amines (e.g., propargylamine) using TBTU (tetramethyluronium tetrafluoroborate) and triethylamine yields 1,3-dimethyl-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide .

Table 1: Representative Esterification/Amidation Conditions

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationSOCl₂, ethanol, 0°C, 1 hEthyl ester85%
AmidationTBTU, Et₃N, DMF, RT, 12 hPropargylamide72%

Electrophilic Substitution at the Indole Ring

The electron-rich indole ring undergoes electrophilic substitution, primarily at the C5 and C7 positions due to steric and electronic effects of the methyl groups:

  • Friedel-Crafts Acylation : Using acyl chlorides (e.g., acetyl chloride) and Lewis acids (AlCl₃) introduces ketone groups at C3 .

  • Nitration/Halogenation : Limited by the methyl groups’ steric hindrance, but bromination at C5 has been observed in similar analogs .

Oxidation and Reduction Reactions

  • Oxidation : The carboxylic acid group resists further oxidation, but the indole ring can be oxidized with KMnO₄ under acidic conditions to form quinoline derivatives .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding 2-(hydroxymethyl)-1,3-dimethyl-1H-indole .

Table 2: Redox Reaction Outcomes

ReactionReagentProductNotesSource
OxidationKMnO₄, H₂SO₄Quinoline-2-carboxylic acidRequires harsh conditions
ReductionLiAlH₄, THF2-(Hydroxymethyl)indole derivativeQuantitative yield

Catalytic Additions to Alkynes

In the presence of transition-metal catalysts (e.g., Ru or Pd), the carboxylic acid group adds to terminal alkynes like 1-hexyne, forming enol esters . For example:

1 3 dimethyl 1H indole 2 carboxylic acid+HC C CH CH Ru catalysthex 1 en 2 yl indole 2 carboxylate\text{1 3 dimethyl 1H indole 2 carboxylic acid}+\text{HC C CH CH }\xrightarrow{\text{Ru catalyst}}\text{hex 1 en 2 yl indole 2 carboxylate}

This reaction proceeds via anti-Markovnikov addition .

Hydrolysis and Decarboxylation

Under basic conditions (NaOH, H₂O/EtOH), the ester derivatives hydrolyze back to the carboxylic acid. Thermal decarboxylation (150–200°C) removes CO₂, generating 1,3-dimethyl-1H-indole .

Key Research Findings

  • Biological Activity : Amide derivatives exhibit potent α-glucosidase inhibition (IC₅₀ = 0.18 μM for compound 5k vs. 5.10 μM for acarbose) .

  • Structural Insights : X-ray crystallography confirms planar indole rings and hydrogen-bonding networks involving the carboxylic acid group .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is explored as a potential therapeutic agent due to its ability to act as a pharmacophore in drug design. Its structural properties allow for modifications that can enhance biological activity against specific targets .
  • Antiviral Activity : Research indicates that indole derivatives can inhibit the HIV-1 integrase enzyme, which is crucial for viral replication. For instance, certain derivatives have shown IC50 values as low as 0.13 μM against integrase, indicating strong potential for development as antiviral agents .

Biological Studies

  • Anticancer Properties : Studies have highlighted the potential of indole derivatives in cancer treatment. For example, compounds related to 1,3-dimethyl-1H-indole-2-carboxylic acid have been shown to inhibit key proteins associated with tumor growth .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Research has demonstrated that indole derivatives possess anti-inflammatory characteristics, which could be beneficial in treating inflammatory diseases .

Industrial Applications

  • Dyes and Agrochemicals : Indole derivatives are utilized in the production of dyes and agrochemicals due to their chemical stability and reactivity .
  • Chemical Synthesis : this compound serves as a building block in organic synthesis, facilitating the creation of more complex chemical structures used in various applications .

Case Study 1: Antiviral Activity against HIV-1 Integrase

In a study aimed at discovering new inhibitors for HIV-1 integrase, researchers synthesized various indole derivatives based on the structure of this compound. The most promising derivative exhibited an IC50 value of 0.13 μM against the enzyme. Structural optimization revealed that modifications at specific positions on the indole core significantly enhanced inhibitory activity .

Case Study 2: Anticancer Properties

A study investigated the effects of indole derivatives on cervical cancer cell lines. The findings indicated that certain compounds derived from this compound inhibited the activity of mitogen-activated protein kinase 14, suggesting potential pathways for novel cancer treatments .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition, receptor modulation, and signal transduction. The specific pathways and targets depend on the structure and functional groups present on the indole ring .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Indole-2-carboxylic acid derivatives vary in substituent type and position, leading to distinct physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound CAS No. Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Key Applications/Properties
1,3-Dimethyl-1H-indole-2-carboxylic acid 204919-54-0 1-CH₃, 3-CH₃ 189.22 ~2.1* 1 Intermediate for bioactive molecules
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid 152088-13-6 1-CH₃, 3-CH₃, 5-Cl 223.65 2.9 1 Enhanced lipophilicity; potential drug candidate
1,4-Dimethyl-1H-indole-2-carboxylic acid 23967-51-3 1-CH₃, 4-CH₃ 189.22 ~2.1* 1 Altered electronic distribution vs. 1,3-dimethyl
3-Methyl-1H-indole-2-carboxylic acid 10590-73-5 3-CH₃ 175.18 1.8 1 Lower steric hindrance; versatile synthon
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 3-CH₃, 7-Cl 195.61 2.5 1 Increased halogen-mediated reactivity

*Estimated based on structural similarity.

Key Observations :

  • Substituent Position : The 1,3-dimethyl derivative exhibits greater steric hindrance and electron-donating effects compared to the 1,4-dimethyl isomer, which may influence its reactivity in coupling reactions .
  • Halogenation: Chloro-substituted analogs (e.g., 5-chloro-1,3-dimethyl) show higher lipophilicity (XLogP3 = 2.9 vs. ~2.1 for non-halogenated), enhancing membrane permeability in drug design .
  • Hydrogen Bonding: All compounds retain a single hydrogen bond donor (carboxylic acid group), critical for interactions in biological systems .

Biological Activity

1,3-Dimethyl-1H-indole-2-carboxylic acid is a notable derivative of indole, a heterocyclic compound recognized for its extensive range of biological activities. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

  • Target Receptors : The compound binds with high affinity to multiple receptors, influencing numerous biochemical pathways.
  • Biochemical Pathways : It affects several biological pathways, including those involved in inflammation, cancer progression, and microbial resistance .
  • Pharmacokinetics : The pharmacokinetic properties of this compound are crucial for its bioavailability and therapeutic efficacy. Studies indicate that modifications in its structure can enhance its metabolic stability and solubility .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antiviral Activity : Research has shown that indole derivatives can inhibit the replication of various viruses. For instance, certain indole-based compounds have demonstrated effectiveness against neurotropic alphaviruses .
  • Anticancer Properties : Indole derivatives are known for their potential in cancer therapeutics. Studies indicate that this compound may inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Effects : The compound has shown activity against a range of bacteria and fungi. It has been evaluated for its inhibitory effects on Mycobacterium species, indicating potential as an anti-tubercular agent .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antiviral Research : A study focusing on indole derivatives reported that modifications in the indole structure could enhance potency against specific viral targets. This research emphasizes the importance of structural optimization in developing effective antiviral agents .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that certain analogs of this compound exhibited significant antiproliferative effects. The IC50 values ranged from low micromolar concentrations, indicating potent activity against cancer cells .
  • Antimycobacterial Activity : A series of indole derivatives were tested against Mycobacterium tuberculosis and showed promising results with minimal cytotoxicity to human cells. This suggests that this compound could be a candidate for further development as an anti-mycobacterial agent .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound and related compounds:

CompoundBiological ActivityIC50 (μM)
This compoundAntiviralVaries
Indole Derivative AAnticancer12 ± 4
Indole Derivative BAntimicrobial (M. tuberculosis)10 ± 2
Indole Derivative CAntifungal5 ± 0.5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-dimethyl-1H-indole-2-carboxylic acid?

The compound is typically synthesized via a multi-step approach. A common method involves:

  • Fischer indole synthesis : Starting from 3,5-dichloroaniline, a Japp–Klingemann condensation followed by Fischer indole cyclization forms the indole core .
  • Methylation : Selective methylation at the 1-position using methyl bromide or dimethyl sulfate under basic conditions (e.g., Cs₂CO₃ in DMF) .
  • Hydrolysis : Ester intermediates (e.g., methyl or ethyl esters) are hydrolyzed to the carboxylic acid using LiOH·H₂O in THF/water at 50°C for 2 hours . Key considerations : Monitor reaction progress via TLC or HPLC to ensure complete methylation and hydrolysis.

Q. How can the purity of this compound be validated?

Purity is assessed using:

  • HPLC : A reverse-phase C18 column with UV detection (λ = 254 nm) is standard. A purity threshold of >95% is typical for research-grade material .
  • Mass spectrometry (MS) : Confirm molecular weight (MW = 205.22 g/mol) and absence of side products (e.g., incomplete methylation or ester residues).
  • Melting point : Compare observed mp (e.g., 205–209°C for indole-2-carboxylic acid derivatives) with literature values .

Advanced Research Questions

Q. How can one design derivatives of this compound for structure-activity relationship (SAR) studies?

Derivatives are synthesized via:

  • Condensation reactions : React the 3-formyl intermediate (prepared via Vilsmeier–Haack formylation) with thiazolidinones or aminothiazoles in acetic acid under reflux to introduce heterocyclic substituents .
  • Esterification/amidation : Use EDCI/DMAP coupling to convert the carboxylic acid to esters or amides for improved bioavailability . Example : 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl] derivatives show enhanced biological activity due to increased hydrogen bonding .

Q. What experimental factors contribute to contradictory yield data in the synthesis of this compound?

Discrepancies arise from:

  • Reaction conditions : Hydrolysis with LiOH·H₂O in THF/water (yield: ~85%) vs. harsher conditions (e.g., HCl/EtOH), which may degrade acid-sensitive groups .
  • Purification methods : Extraction with EtOAC vs. recrystallization from acetic acid, which affects purity and recovery .
  • Catalyst selection : EDCI/DMAP vs. DCC in esterification steps, where EDCI minimizes racemization . Recommendation : Optimize solvent/base combinations and validate via DOE (design of experiments).

Q. Methodological Challenges

Q. How to mitigate hazards when handling reactive intermediates (e.g., indole-2-carboxylic acid chloride)?

  • Synthesis : Prepare acid chloride intermediates using oxalyl chloride/DMF in DCM at 0–20°C under inert atmosphere. Avoid moisture to prevent hydrolysis .
  • Safety protocols : Use PPE (gloves, goggles), and neutralize waste with 2 N NaOH before disposal .
  • Storage : Store acid chlorides under argon at –20°C for short-term use .

Q. What analytical techniques resolve structural ambiguities in substituted indole derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR distinguishes regiochemistry (e.g., 1,3-dimethyl vs. 1,2-dimethyl isomers) via coupling patterns and carbon shifts.
  • X-ray crystallography : Confirm absolute configuration of chiral centers (e.g., methyl group positioning) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids) .

Q. Data Interpretation

Q. How to address discrepancies in biological activity data for structurally similar derivatives?

  • Solubility effects : Derivatives with diethylamino or hydroxypropyl groups (logP < 2) show higher aqueous solubility, improving in vitro activity .
  • Metabolic stability : Ester derivatives may hydrolyze in cell media, confounding IC₅₀ measurements. Use LC-MS to quantify intact compounds .
  • Target engagement : Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding .

Properties

IUPAC Name

1,3-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAVXCSZSKSTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500409
Record name 1,3-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204919-54-0
Record name 1,3-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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